molecular formula C5H8O B072330 Tiglic aldehyde CAS No. 1115-11-3

Tiglic aldehyde

Cat. No.: B072330
CAS No.: 1115-11-3
M. Wt: 84.12 g/mol
InChI Key: ACWQBUSCFPJUPN-HWKANZROSA-N
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Description

Tiglic aldehyde, also known as (2Z)-2-Methyl-2-butenal , is a chemical compound from the group of aldehydes with an additional double bond . It has a molecular formula of C5H8O, an average mass of 84.116 Da, and a monoisotopic mass of 84.057518 Da .


Synthesis Analysis

This compound has been used in the total synthesis of 7-demethylpiericidin A1 . It was also used as a starting reagent during the synthesis of alkyl-branched tetraene hydrocarbons and as a pheromone component for the dried fruit beetle .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it was used in the synthesis of alkyl-branched tetraene hydrocarbons and as a pheromone component for the dried fruit beetle .


Physical and Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 117.9±0.0 °C at 760 mmHg, and a vapour pressure of 17.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.6±3.0 kJ/mol and a flash point of 18.3±0.0 °C . The index of refraction is 1.411 .

Scientific Research Applications

  • Synthesis of Thiolactomycin and Derivatives : Tiglic aldehyde was used as a starting material for the synthesis of enantiomeric pairs of thiolactomycin and its 3-demethyl derivative, employing a key step of deconjugative asymmetric α-sulfenylation (Ohata & Terashima, 2006).

  • Construction of Quassinoid Skeleton : This compound served as a starting point in the construction of the optically active tetracycle for the synthesis of the tetracyclic quassinoid skeleton. This involved stereocontrolled aldol reactions and endo-selective intramolecular Diels-Alder reactions (Shing & Ying, 1990).

  • Total Synthesis of Helicascolides : this compound was used in the concise total synthesis of helicascolides A, B, and C, with key steps including Oppolzer’s sultam aldol, Mukaiyama aldol, and Dess–Martin periodinane oxidation reactions (Yadav, Reddy & Shankar, 2013).

  • Alkylation of α,β-Unsaturated Imines : In a study on stereoselective alkylation, this compound was used to derive α,β-unsaturated N-benzyl imines for C-H activation and subsequent reactions to form α,β-unsaturated aldehydes with high stereoselectivity (Colby, Bergman & Ellman, 2006).

  • Study of Pyrazolines : this compound's reaction with methylhydrazine was investigated, leading to a mixture of stereoisomeric pyrazolines. This study provided insights into the stereospecific formation of pyrazolines from unsaturated carbonyl compounds (Ioffe, Tsibul'skii, Stopskii & Sergeeva, 1968).

  • Enantioselective Hydrogenation Studies : Research on the enantioselective hydrogenation of alkenoic acids over cinchona-modified Pd used tiglic acid transformation to investigate the mechanism of enantiodifferentiation (Borszéky et al., 1999).

  • Photocatalysis Research : this compound has been mentioned in studies related to photocatalysis, such as the selective oxidation of aromatic alcohols to aldehydes in water using Pt/TiO2 nanocomposites (Zhai et al., 2011).

Mechanism of Action

The oxidation of aldehydes, such as Tiglic aldehyde, occurs through the reversible nucleophilic addition of water to the carbonyl to form a gem-diol functional group .

Safety and Hazards

Tiglic aldehyde is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

(E)-2-methylbut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWQBUSCFPJUPN-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049308
Record name E-2-Methyl-2-butenal
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; penetrating, powerful green ethereal aroma
Record name 2-Methyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1210/
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Solubility

Slightly soluble in water; soluble in ether and most oils, soluble (in ethanol)
Record name 2-Methyl-2-butenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.868-0.873 (20°)
Record name 2-Methyl-2-butenal
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CAS No.

497-03-0, 1115-11-3, 6038-09-1
Record name Tiglaldehyde
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Record name trans-2-Methylcrotonaldehyde
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Record name 2-Butenal, 2-methyl-
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Record name 2-Butenal,2-methyl-, (Z)-
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Record name Tiglic aldehyde
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Record name 2-Butenal, 2-methyl-, (2E)-
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Record name E-2-Methyl-2-butenal
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Record name (E)-2-methylbut-2-enal
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Record name TIGLIC ALDEHYDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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